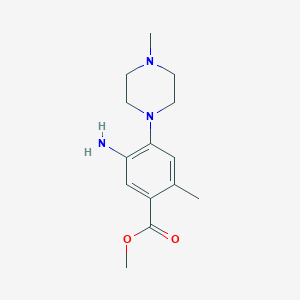

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Description

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate is a structurally complex benzoate derivative characterized by a methyl ester group at the 1-position, a methyl substituent at the 2-position, an amino group at the 5-position, and a 4-methylpiperazinyl moiety at the 4-position of the benzene ring. This compound belongs to the family of substituted benzoates, which are widely studied for their diverse pharmacological and chemical properties . Such structural features are often associated with enhanced solubility in polar solvents and interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-8-13(17-6-4-16(2)5-7-17)12(15)9-11(10)14(18)19-3/h8-9H,4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIYOYOHHWKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate typically involves the following steps:

Nitration: The starting material, 2-methyl-4-nitrobenzoic acid, is nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Substitution: Finally, the amino group is reacted with 1-methylpiperazine to introduce the piperazine ring.

Industrial Production Methods

In industrial settings, the production of Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research has indicated that compounds similar to methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate exhibit antidepressant properties. The presence of the piperazine ring is crucial, as it enhances the compound's ability to interact with serotonin receptors, which are implicated in mood regulation. Studies have shown that modifications in the structure can lead to varying degrees of efficacy as antidepressants .

Antitumor Activity

Recent investigations have suggested potential antitumor effects of this compound. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Anxiolytic Effects

The compound has also been studied for its anxiolytic effects. Its interaction with neurotransmitter systems, particularly serotonin and dopamine, suggests it could be beneficial in treating anxiety disorders. In animal models, it has demonstrated a reduction in anxiety-like behaviors .

Synthesis and Characterization

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate can be synthesized through various methods involving the condensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate structure affect its biological activity. For instance:

- Substituents on the aromatic ring : Altering substituents can enhance selectivity for specific receptors.

- Piperazine modifications : Changes in the piperazine substituents can significantly impact pharmacokinetics and pharmacodynamics.

These insights are critical for designing more effective derivatives with improved therapeutic profiles .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined a series of piperazine derivatives, including methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate. The results indicated that certain derivatives exhibited significant antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). The study concluded that further optimization could lead to new treatments for depression .

Case Study 2: Antitumor Potential

In vitro studies conducted on breast cancer cell lines revealed that methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate inhibited cell growth by inducing apoptosis. These findings prompted further exploration into its mechanism of action, focusing on its ability to modulate key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate, a comparative analysis with structurally or functionally related benzoate derivatives is provided below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Complexity: The 4-methylpiperazinyl group in the target compound introduces a tertiary amine, enhancing solubility in acidic environments (via protonation) and enabling interactions with biological targets like serotonin or dopamine receptors, common in neuroactive compounds . In contrast, simpler esters like methyl benzoate lack such functional groups, limiting their pharmacological utility .

Biological Activity: The amino group at the 5-position may facilitate hydrogen bonding with enzyme active sites, analogous to methyl 2,4-dihydroxy-6-methylbenzoate’s hydroxyl groups, which contribute to α-glucosidase inhibition . However, the piperazine group could confer distinct pharmacokinetic profiles, such as prolonged half-life.

Synthetic Accessibility: The synthesis of methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate likely involves multi-step reactions, including nucleophilic aromatic substitution to introduce the piperazine group, as seen in analogous benzimidazole syntheses . This contrasts with simpler esters like methyl benzoate, which are commercially available via direct esterification .

Research Findings and Data Gaps

- Structural Insights : X-ray crystallography (using methods like SHELX ) could elucidate the conformation of the piperazine ring and its impact on molecular packing.

- Biological Data: Limited empirical studies on the target compound exist in the provided evidence. Comparative toxicity data with methyl benzoate (known for low dermal irritation ) are needed to assess safety.

Biological Activity

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 314268-40-1

- IUPAC Name : Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

The structure features a benzoate moiety linked to a piperazine ring, which is known to enhance solubility and bioavailability in biological systems.

Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate exhibits various mechanisms of action that contribute to its biological activity:

- Kinase Inhibition : The compound has been identified as a kinase inhibitor, which plays a crucial role in regulating cell signaling pathways involved in cell growth and proliferation. This inhibition can lead to reduced tumor growth in cancer models .

- Anticancer Activity : Research indicates that similar compounds with piperazine moieties demonstrate significant anticancer properties by inducing apoptosis in cancer cells. The methyl group attached to the piperazine enhances hydrophobic interactions, improving binding affinity to target proteins .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting nitric oxide production in macrophages, which is relevant for conditions like arthritis .

Biological Activity Data

The following table summarizes key findings on the biological activity of Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of methylated derivatives, Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate was shown to significantly inhibit the growth of MCF-7 breast cancer cells. The compound's structure allowed for enhanced cellular uptake and interaction with mitochondrial targets, leading to increased apoptosis rates compared to unmodified compounds .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of this compound. It was demonstrated that treatment with Methyl 5-amino-2-methyl-4-(4-methylpiperazin-1-yl)benzoate resulted in decreased levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.